molecular formula C21H33NO4 B4294048 3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE

3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE

Cat. No.: B4294048
M. Wt: 363.5 g/mol
InChI Key: DXXPEHZILJMGLF-UHFFFAOYSA-N
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Description

3-[2-(1-Adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its adamantane moiety, which imparts significant stability and rigidity to the molecule. The presence of multiple functional groups, including hydroxyl, ether, and lactam, makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 1-adamantanol with an appropriate alkyl halide to introduce the adamantyloxy group. This is followed by a series of cyclization reactions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-Adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield adamantanone derivatives, while reduction of the lactam can produce spirocyclic amines .

Scientific Research Applications

3-[2-(1-Adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutics.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the hydroxyl and lactam groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE lies in its combination of the adamantane moiety with a spirocyclic structure, which imparts both stability and versatility. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO4/c1-19(24)21(5-3-2-4-6-21)26-18(23)22(19)7-8-25-20-12-15-9-16(13-20)11-17(10-15)14-20/h15-17,24H,2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXPEHZILJMGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCCCC2)OC(=O)N1CCOC34CC5CC(C3)CC(C5)C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE
Reactant of Route 2
Reactant of Route 2
3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE
Reactant of Route 3
Reactant of Route 3
3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE
Reactant of Route 4
3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE
Reactant of Route 5
Reactant of Route 5
3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE
Reactant of Route 6
3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE

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